Product packaging for Benzyl N-[(butylcarbamoyl)methyl]carbamate(Cat. No.:CAS No. 21855-75-4)

Benzyl N-[(butylcarbamoyl)methyl]carbamate

Cat. No.: B1290401
CAS No.: 21855-75-4
M. Wt: 264.32 g/mol
InChI Key: SDXXZHZRBSSKNU-UHFFFAOYSA-N
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Description

Benzyl N-[(butylcarbamoyl)methyl]carbamate (CAS 21855-75-4) is an organic compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . This stable carbamate derivative features multiple functional groups, including a benzyloxycarbonyl (Cbz) group and a butylcarbamoyl moiety, which suggest its utility as a versatile building block or intermediate in synthetic organic chemistry . Carbamates are a fundamental class of compounds in chemical research, widely employed as protective groups for amines during multi-step synthesis . The presence of the benzyl ester, in particular, is a common strategy for the protection of ammonia and primary amines, as it can be installed and later removed under controlled conditions . This makes this compound a potentially valuable reagent for the synthesis of more complex molecules, such as pharmaceuticals and biologically active compounds. Researchers may utilize this compound in the development of protease inhibitors or other pharmacologically relevant targets, as carbamate functional groups are known to be present in certain therapeutic agents . It is strictly for use in laboratory research purposes only. This product is not intended for diagnostic or therapeutic use, or for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N2O3 B1290401 Benzyl N-[(butylcarbamoyl)methyl]carbamate CAS No. 21855-75-4

Properties

IUPAC Name

benzyl N-[2-(butylamino)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-2-3-9-15-13(17)10-16-14(18)19-11-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXXZHZRBSSKNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634984
Record name Benzyl [2-(butylamino)-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21855-75-4
Record name Benzyl [2-(butylamino)-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-[(butylcarbamoyl)methyl]carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with N-butylcarbamoylmethylamine under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This method offers a versatile and efficient route to many carbamate compounds.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated equipment to ensure consistency and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, helps in achieving high yields and purity levels.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(butylcarbamoyl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amines.

Scientific Research Applications

Benzyl N-[(butylcarbamoyl)methyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl N-[(butylcarbamoyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Polar groups like pyridyl (in ) improve hydrogen-bonding interactions, relevant for enzyme inhibition.
  • Stereochemistry: The S-configuration in benzyl N-[(1S)-1-(butylcarbamoyl)ethyl]carbamate may influence chiral recognition in biological systems, a factor absent in non-chiral analogs.

Pharmacological Activity

Carbamates are extensively studied for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. Comparative data from benzyl carbamates with varied substituents:

Compound (Example) IC₅₀ (AChE) Selectivity Index (BChE/AChE) Key Structural Feature Reference
Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate 0.42 µM 8.9 Phenylpropanoyl group
Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate 0.15 µM 12.3 Chlorophenyl substituent

Findings :

  • Electron-Withdrawing Groups : Chlorophenyl substituents (e.g., in ) lower IC₅₀ values, enhancing inhibitory potency due to improved target binding.
  • Lack of Data for Target Compound : While direct activity data for Benzyl N-[(butylcarbamoyl)methyl]carbamate are unavailable, its butylcarbamoyl group is hypothesized to confer moderate AChE/BChE inhibition based on structural similarity to .

Implications :

  • Steric Hindrance : Bulky substituents (e.g., bicyclo[2.2.2]octane in ) reduce yields due to steric challenges.
  • Purification : Crystallization (as in ) often achieves >95% purity, critical for pharmaceutical applications.

Biological Activity

Benzyl N-[(butylcarbamoyl)methyl]carbamate (C₁₄H₂₀N₂O₃), also known as Z-Gly-n-butyl amide, is a carbamate compound that has attracted attention for its potential biological activity and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzyl group attached to a carbamate functional group, which is further linked to a butylcarbamoyl moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Property Value
Molecular FormulaC₁₄H₂₀N₂O₃
Molecular Weight264.3 g/mol
Functional GroupsCarbamate, Amide
SolubilityModerate in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction is crucial for its potential therapeutic applications, particularly in drug development.

Prodrug Characteristics

Research indicates that this compound may function as a prodrug , which is an inactive precursor that is converted into an active form within the body. Upon hydrolysis in alkaline environments, it breaks down into benzylamide and benzoic acid, potentially enhancing its therapeutic efficacy and bioavailability.

Enzyme Interactions

Studies have shown that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Some carbamates have demonstrated effectiveness against Gram-positive and Gram-negative bacteria through mechanisms involving enzyme inhibition.
  • Anti-inflammatory Properties : The modulation of inflammatory pathways via enzyme interactions has been noted in related compounds.

Case Studies

  • Antibacterial Screening : In vitro studies on similar carbamates have revealed varied antibacterial activities against clinically isolated strains. For instance, compounds were tested using the agar well diffusion method, showing significant inhibition zones against specific bacterial strains .
  • Molecular Docking Studies : Research utilizing molecular docking techniques has provided insights into the interactions between this compound and various enzymes. These studies suggest that the compound may effectively bind to active sites, thus inhibiting enzymatic functions critical for microbial survival .

Research Findings

Recent studies highlight the following findings regarding the biological activity of this compound:

  • Hydrolysis Rates : The hydrolysis of this compound is pH-dependent, which affects its conversion rate into active metabolites. This characteristic can be exploited for controlled drug release applications .
  • Lipophilicity : The compound's high lipophilicity suggests potential for transdermal delivery systems, making it suitable for topical applications in treating skin conditions such as acne .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing Benzyl N-[(butylcarbamoyl)methyl]carbamate, and how can side reactions be minimized?

  • Methodology : Carbamate derivatives are typically synthesized via reaction of amines with chloroformates or carbamoyl chlorides. For this compound, a stepwise approach is advised:

React butylamine with a carbamoyl chloride intermediate to form the butylcarbamoyl moiety.

Introduce the benzyl carbamate group using benzyl chloroformate under anhydrous conditions.

  • Optimization : Use inert atmospheres (e.g., nitrogen) and low temperatures (0–5°C) to suppress hydrolysis or unwanted nucleophilic substitutions. Monitor reaction progress via TLC or HPLC .
    • Side Reaction Mitigation : Avoid excess reagents; purify intermediates via column chromatography to remove unreacted starting materials .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm the presence of benzyl protons (δ ~7.3 ppm), butyl chain protons (δ ~1.3–1.5 ppm), and carbamate carbonyl (δ ~155–160 ppm in 13C^{13}\text{C}) .
  • Mass Spectrometry : Validate molecular weight using ESI-MS or MALDI-TOF, ensuring alignment with the theoretical molecular formula (e.g., C14_{14}H20_{20}N2_2O3_3) .
  • Elemental Analysis : Verify C, H, N composition within ±0.4% of theoretical values .

Q. What stability considerations are critical for handling and storing this compound?

  • Degradation Risks : Hydrolysis of the carbamate group under acidic/basic conditions or prolonged exposure to moisture.
  • Storage : Store in airtight containers at –20°C, with desiccants (e.g., silica gel). Avoid light exposure to prevent photodegradation .
  • Handling : Use gloveboxes or fume hoods to minimize atmospheric moisture and oxygen contact .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Structural Refinement : Use programs like SHELXL for small-molecule refinement. Key steps include:

Collect high-resolution X-ray diffraction data (resolution ≤1.0 Å).

Assign anisotropic displacement parameters to non-hydrogen atoms.

Validate hydrogen bonding (e.g., N–H⋯O interactions) and torsional angles to confirm spatial arrangement .

  • Case Study : A similar carbamate derivative exhibited intermolecular N–H⋯N hydrogen bonds (2.8–3.0 Å) stabilizing its crystal lattice .

Q. What strategies are effective in resolving contradictory biological activity data for this compound?

  • Data Reconciliation :

Dose-Response Analysis : Test across a broad concentration range (nM–mM) to identify non-linear effects.

Assay Optimization : Control for solvent interference (e.g., DMSO ≤0.1%) and use orthogonal assays (e.g., fluorescence-based vs. radiometric) .

Metabolic Stability : Evaluate half-life in liver microsomes to rule out rapid degradation masking activity .

Q. How can computational methods predict the reactivity of this compound in nucleophilic environments?

  • Quantum Mechanical Modeling :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., carbamate carbonyl).
  • Simulate transition states for hydrolysis reactions to predict activation energies and rate constants .
    • MD Simulations : Model solvation effects in polar aprotic (e.g., acetonitrile) vs. protic (e.g., water) solvents to assess stability .

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